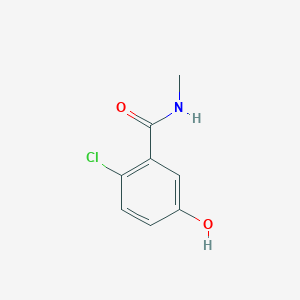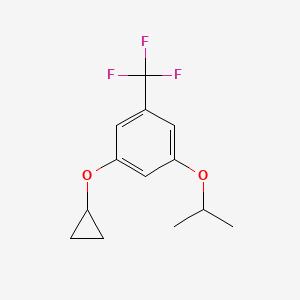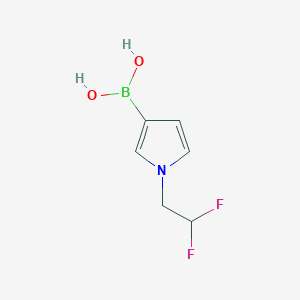
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is a boronic acid derivative that features a pyrrole ring substituted with a 2,2-difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic 2,2-difluoroethylation of pyrrole derivatives using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . The reaction conditions often include the use of a suitable solvent like dichloromethane and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient formation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The 2,2-difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar chemical reactivity.
Difluoromethylated pyrroles: These compounds have similar structural features and are used in similar applications.
Uniqueness: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is unique due to the presence of both the boronic acid and 2,2-difluoroethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H8BF2NO2 |
|---|---|
Molekulargewicht |
174.94 g/mol |
IUPAC-Name |
[1-(2,2-difluoroethyl)pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BF2NO2/c8-6(9)4-10-2-1-5(3-10)7(11)12/h1-3,6,11-12H,4H2 |
InChI-Schlüssel |
OMIKIUNLWZYUAS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C=C1)CC(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




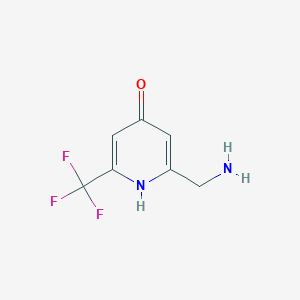
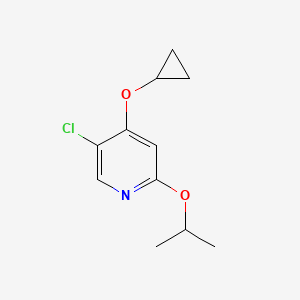
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)

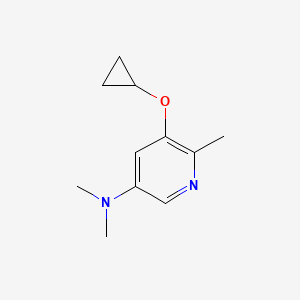
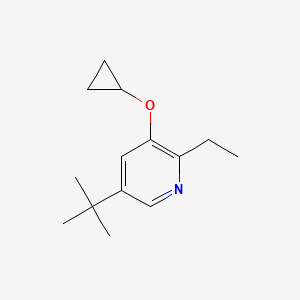
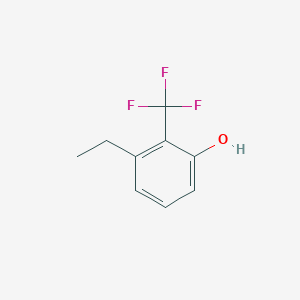
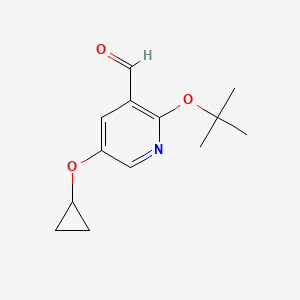
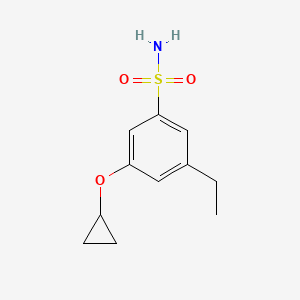
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
